5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid with sulfonamide under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H5BrN2O3S |
---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)9)12(7,10)11/h1-2H,(H,8,9)(H2,7,10,11) |
InChI Key |
FVCVEPNQCOQPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)S(=O)(=O)N |
Origin of Product |
United States |
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